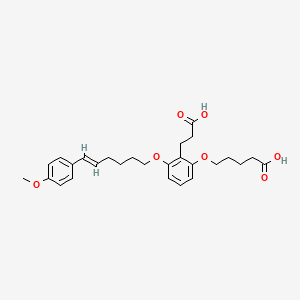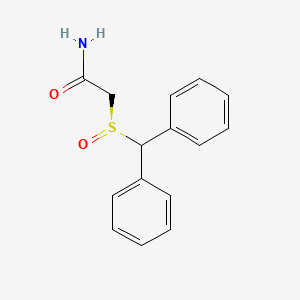
(S)-Modafinil
Descripción general
Descripción
(S)-Modafinil is the (S) enantiomer of the wakefulness-promoting agent modafinil and an inhibitor of the dopamine transporter (DAT; Ki = 7.64 µM). It is a less potent DAT inhibitor than (R)-modafinil but is selective for DAT over the serotonin (5-HT) transporter (SERT) and the norepinephrine transporter (NET) at 10 µM. (S)-Modafinil (100 and 300 mg/kg, i.p.) elevates extracellular dopamine levels in the mouse nucleus accumbens shell. It also increases locomotor activity in mice when administered at a dose of 100 mg/kg and substitutes for cocaine, though less potently, in a drug discrimination test in mice. (S)-Modafinil is regulated as a Schedule IV compound in the United States.
(S)-modafinil is a 2-[(diphenylmethyl)sulfinyl]acetamide that has S configuration at the sulfur atom. The racemate comprising (S)-modafinil and its enantiomer, armodafinil, is known as modafinil and is used for the treatment of sleeping disorders such as narcolepsy, obstructive sleep apnoea, and shift-work sleep disorder. The enantiomers have similar pharmacological actions in animals. It has a role as a central nervous system stimulant and a eugeroic. It is an enantiomer of an armodafinil.
Aplicaciones Científicas De Investigación
Neurochemical Actions and Cognitive Effects Modafinil, recognized for its wake-promoting properties, demonstrates a unique profile of neurochemical actions distinct from traditional stimulants like amphetamine. Its effects span across various neurotransmitter systems including catecholamines, serotonin, glutamate, GABA, orexin, and histamine. This complex neurochemical interaction suggests modafinil's potential in enhancing cognitive functions such as working memory, episodic memory, and processes reliant on prefrontal cortex and cognitive control. These effects are evident across animal models, healthy adults, and psychiatric disorders, positioning modafinil as a candidate for cognitive dysfunction remediation in neuropsychiatric conditions without significant adverse events or abuse liability (Minzenberg & Carter, 2008).
Cognitive Enhancement in Healthy Individuals Research indicates modafinil's efficacy in enhancing cognitive performance in healthy, non-sleep-deprived individuals. This includes improved executive function, attention, and learning, albeit with mixed results on creative thinking. Notably, modafinil does not significantly affect divergent creative thinking but consistently improves attention, executive functions, and learning under complex assessments without notable side effects or mood changes. This positions modafinil as a substance of interest for neuroenhancement in healthy populations, underscoring the importance of nuanced methodologies to accurately capture its cognitive effects (Battleday & Brem, 2015).
Therapeutic Applications Beyond Sleep Disorders Beyond its approved use for sleep disorders, modafinil shows promise in addressing cognitive impairments associated with psychiatric conditions such as schizophrenia and ADHD. Studies highlight its potential in improving cognition, attentional set shifting, and response inhibition, suggesting modafinil's broader applicability in enhancing cognitive functions across various disorders. These findings support the exploration of modafinil for cognitive enhancement in clinical populations, offering a new avenue for therapeutic intervention (Turner et al., 2004).
Mechanistic Insights and Pharmacological Activity Modafinil's mechanism of action encompasses interaction with dopamine and norepinephrine transporters, underpinning its wake-promoting effects. Functional imaging and pharmacological studies in animals and humans reveal its action on fronto-cortical activity and connectivity within neural networks, including dopamine projections. This suggests a complex mechanism involving modulation of neurotransmitter systems and enhanced neural connectivity, contributing to its cognitive and wake-promoting effects. These insights provide a foundation for understanding modafinil's multifaceted action profile, highlighting its significance in neuropharmacology (Gozzi et al., 2012).
Propiedades
IUPAC Name |
2-[(S)-benzhydrylsulfinyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H2,16,17)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGHCGITMMYXAQ-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[S@@](=O)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457709 | |
| Record name | (S)-Modafinil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Modafinil | |
CAS RN |
112111-47-4 | |
| Record name | (+)-Modafinil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112111-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-Modafinil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(S)-(Diphenylmethyl)sulfinyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MODAFINIL, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/152JRG3T0U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



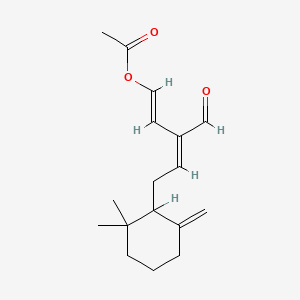
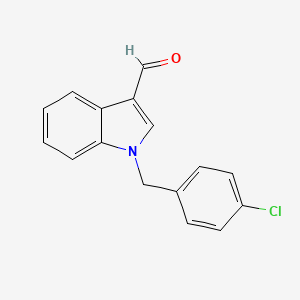
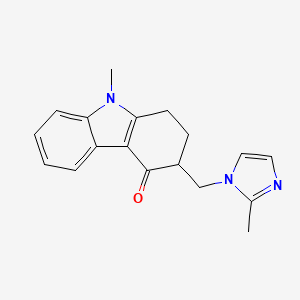
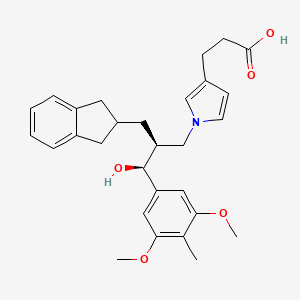
![(2S)-2-[[7-[(2R,3R)-2-[(E,3S)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-5-oxocyclopentyl]-6-oxoheptanoyl]amino]-4-methylpentanoic acid](/img/structure/B1677304.png)
![L-Alanine,N-[2-methoxy-5-[[[(1E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonyl]methyl]phenyl]-](/img/no-structure.png)

![(S)-4-(3-carboxypropyl)-8-(4-(4-phenylbutoxy)benzamido)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B1677309.png)
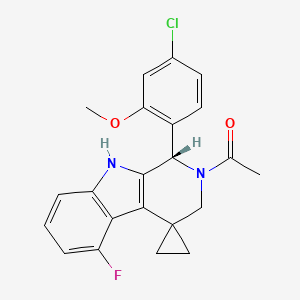
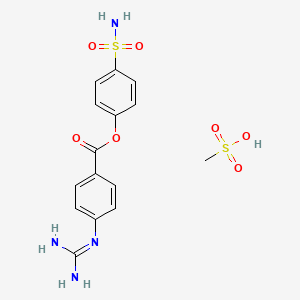
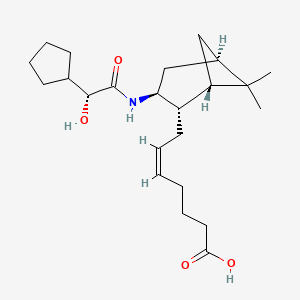
![sodium;4-[2-[[2,3-dimethyl-4-[(1S)-1-[4-(2-methylpropyl)phenyl]ethoxy]benzoyl]amino]phenoxy]butanoate](/img/structure/B1677314.png)
